N-(2-methoxy-5-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
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Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylphenylamine, piperidine, and thiazolopyrimidine intermediates. Common synthetic routes could involve:
Formation of the thiazolopyrimidine core: This might involve cyclization reactions under acidic or basic conditions.
Attachment of the piperidine moiety: This could be achieved through nucleophilic substitution reactions.
Acylation to form the final product: This step might involve the use of acyl chlorides or anhydrides under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents could include sodium borohydride or lithium aluminum hydride.
Substitution: This could involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE would involve its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class might include thiazolopyrimidine derivatives with different substituents.
Piperidine derivatives: Compounds with a piperidine moiety attached to various functional groups.
Uniqueness
N-(2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-13-6-7-15(28-2)14(10-13)22-16(26)11-25-12-21-18-17(19(25)27)29-20(23-18)24-8-4-3-5-9-24/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,22,26) |
InChI Key |
YCHGJHULELTKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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